(2-(2-Chloroethoxy)-5-nitrophenyl)methanol
Description
Contextual Significance in Synthetic Organic Chemistry
The primary significance of (2-(2-Chloroethoxy)-5-nitrophenyl)methanol in synthetic organic chemistry is its utility as a precursor for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. It serves as a building block in the development of kinase inhibitors, which are a class of targeted therapy drugs that block the action of kinases, enzymes that play a crucial role in cell signaling and growth. ed.ac.uk The presence of multiple reactive sites on the molecule allows for a variety of chemical transformations, making it a versatile intermediate.
The synthesis of this compound itself is a notable process, typically achieved through the reduction of its corresponding aldehyde, 2-(2-chloroethoxy)-5-nitrobenzaldehyde (B174465). chemicalbook.com This reduction is commonly carried out using a reducing agent such as sodium borohydride (B1222165) in a suitable solvent like tetrahydrofuran. chemicalbook.com
Structural Features and Chemical Functionalities of Research Interest
The research interest in this compound stems from its unique combination of functional groups, each contributing to its reactivity and potential applications.
Hydroxymethyl Group (-CH₂OH): This primary alcohol is a key site for further reactions. It can be oxidized to an aldehyde or a carboxylic acid, or it can undergo esterification or etherification reactions. This functionality is often crucial for linking the core structure to other molecular fragments.
Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring. It can be reduced to an amine group (-NH₂), which is a common strategy in the synthesis of various heterocyclic compounds and other functionalized molecules. Nitro compounds are also known to exhibit a range of biological activities. nih.gov
2-Chloroethoxy Group (-OCH₂CH₂Cl): This ether linkage contains a reactive alkyl chloride. The chlorine atom can be displaced by various nucleophiles in substitution reactions, allowing for the introduction of a wide array of other functional groups. This "handle" is particularly useful for building larger molecular architectures.
These functionalities, present in a specific spatial arrangement on the benzene (B151609) ring, provide a platform for diverse chemical modifications, making it a valuable tool for synthetic chemists.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₀ClNO₄ | chemicalbook.comnih.gov |
| Molecular Weight | 231.63 g/mol | chemicalbook.comnih.gov |
| CAS Number | 937273-30-8 | chemicalbook.comnih.gov |
| IUPAC Name | [2-(2-chloroethoxy)-5-nitrophenyl]methanol | nih.gov |
| Synonyms | 2-(2-Chloroethoxy)-5-nitrobenzyl Alcohol | nih.gov |
Overview of Current Research Trajectories and Potential Areas of Exploration
Current research involving this compound is predominantly in the realm of drug discovery and medicinal chemistry. Its application as an intermediate in the synthesis of kinase inhibitors highlights a significant research trajectory. For instance, it has been utilized in the synthesis of compounds targeting specific kinases involved in cancer progression.
The potential for this compound extends to the synthesis of a variety of other biologically active molecules. The reactive chloroethoxy group can be used to link the molecule to different scaffolds, while the nitro and hydroxymethyl groups offer further points for diversification. This could lead to the development of new classes of compounds with potential applications as antimicrobial or anti-inflammatory agents. Further exploration could involve the synthesis of libraries of compounds derived from this intermediate to screen for a wider range of biological activities.
| Research Area | Finding | Source |
|---|---|---|
| Synthesis | This compound can be synthesized from 2-(2-chloroethoxy)-5-nitrobenzaldehyde via reduction with sodium borohydride in tetrahydrofuran. | chemicalbook.com |
| Application | It is used as an intermediate in the synthesis of kinase inhibitors. | ed.ac.uk |
| Chemical Reactivity | The compound contains three key functional groups for further modification: a hydroxymethyl group, a nitro group, and a 2-chloroethoxy group. | nih.govnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-(2-chloroethoxy)-5-nitrophenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4/c10-3-4-15-9-2-1-8(11(13)14)5-7(9)6-12/h1-2,5,12H,3-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQGPOJLYPDIGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CO)OCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 Chloroethoxy 5 Nitrophenyl Methanol
Multistep Synthetic Pathways from Aromatic Precursors
The primary route to (2-(2-Chloroethoxy)-5-nitrophenyl)methanol involves a two-step sequence: the alkylation of a phenolic aldehyde followed by the selective reduction of the aldehyde functionality. This pathway is designed to introduce the chloroethoxy side chain and then convert the aldehyde to a primary alcohol while preserving the other functional groups.
Alkylation of 5-Nitrosalicylaldehyde: Precursor Synthesis
The initial step in this synthesis is the preparation of the intermediate compound, 2-(2-chloroethoxy)-5-nitrobenzaldehyde (B174465). This is achieved through the alkylation of 5-nitrosalicylaldehyde.
The formation of the ether linkage at the phenolic hydroxyl group of 5-nitrosalicylaldehyde is accomplished through a nucleophilic substitution reaction. A common and effective alkylating agent for this transformation is 1-bromo-2-chloroethane. The reaction is typically carried out under basic conditions, which facilitates the deprotonation of the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of the haloethane derivative.
The alkylation of the 5-nitrosalicylaldehyde phenoxide with a primary alkyl halide such as 1-bromo-2-chloroethane proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. In this concerted process, the nucleophilic oxygen atom of the phenoxide attacks the carbon atom bearing the halogen, leading to the simultaneous displacement of the halide leaving group. The reaction's success depends on factors such as the choice of base, solvent, and reaction temperature to ensure efficient formation of the desired ether and minimize potential side reactions.
Reduction of 2-(2-Chloroethoxy)-5-nitrobenzaldehyde to the Target Compound
With the precursor, 2-(2-chloroethoxy)-5-nitrobenzaldehyde, in hand, the next and final step is the selective reduction of the aldehyde group to a primary alcohol to yield this compound. This transformation requires careful selection of reducing agents to avoid the reduction of the nitro group or cleavage of the chloroethoxy moiety.
A widely used and effective method for the reduction of aldehydes is the use of stoichiometric reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a prominent example. This reagent is known for its mildness and chemoselectivity, readily reducing aldehydes and ketones while typically not affecting less reactive functional groups like nitro groups or alkyl halides under standard conditions. The synthesis of this compound has been successfully achieved with a 100% yield using sodium borohydride in tetrahydrofuran at temperatures ranging from 0 to 20°C.
| Reactant | Reagent | Solvent | Temperature (°C) | Yield (%) |
| 2-(2-Chloroethoxy)-5-nitrobenzaldehyde | Sodium Borohydride | Tetrahydrofuran | 0 - 20 | 100 |
Catalytic hydrogenation presents an alternative, often greener, approach to reduction. However, the selective hydrogenation of an aldehyde in the presence of a nitro group can be challenging, as nitro groups are also susceptible to reduction under many hydrogenation conditions. The key to a successful catalytic approach lies in the choice of catalyst and reaction conditions that favor the reduction of the aldehyde over the nitro group. nih.gov
Research into chemoselective hydrogenation has identified several catalytic systems capable of this transformation. For instance, certain iron and manganese-based homogeneous catalysts have demonstrated high efficiency and selectivity for aldehyde hydrogenation in the presence of other reducible functionalities. nih.govacs.org Additionally, specially prepared heterogeneous catalysts, such as gold nanorods, have been shown to selectively reduce the aldehyde group in nitrobenzaldehydes to the corresponding nitrobenzyl alcohol. researchgate.net The choice of catalyst, support, solvent, and reaction parameters like hydrogen pressure and temperature are all critical factors in achieving the desired chemoselectivity for the synthesis of this compound via this route.
Optimization and Scalability Considerations in Synthesis
The successful synthesis of this compound on a larger scale hinges on the careful optimization of reaction parameters to ensure high yield, purity, and efficiency. Key considerations include the choice of solvent systems, temperature control, and the selection of appropriate catalysts and reducing agents.
Influence of Solvent Systems and Temperature Profiles on Reaction Efficiency
The choice of solvent is a critical factor in the reduction of the precursor, 2-(2-Chloroethoxy)-5-nitrobenzaldehyde. The solvent not only dissolves the reactants but also influences the reactivity of the reducing agent and the stability of the intermediates. Protic solvents like ethanol and methanol (B129727) can participate in the reaction mechanism, particularly when using borohydride reagents, and can affect the rate of reduction. Aprotic solvents, such as tetrahydrofuran (THF), are also commonly employed and can offer different solubility characteristics and reaction kinetics.
One documented synthesis of this compound specifies the use of tetrahydrofuran as the solvent for the reduction of the corresponding aldehyde with sodium tetrahydroborate, achieving a 100% yield. chemicalbook.com The selection of THF in this case suggests that it provides a suitable medium for the reaction to proceed to completion.
Temperature control is paramount for controlling the chemoselectivity of the reduction. In molecules with multiple reducible functional groups, such as the nitro group and the aldehyde in the precursor, the temperature can dictate which group is preferentially reduced. The reduction of the aldehyde to a primary alcohol is typically carried out at controlled temperatures, often ranging from 0°C to room temperature, to avoid side reactions, such as the reduction of the nitro group. The aforementioned synthesis using sodium tetrahydroborate in THF was conducted at a temperature range of 0 - 20°C, highlighting the need for cooling to manage the exothermic nature of the reaction and maintain selectivity. chemicalbook.com For larger-scale synthesis, maintaining a consistent internal temperature is crucial for reproducible results and to prevent the formation of impurities.
Below is an interactive data table summarizing the influence of solvent and temperature on the synthesis.
| Solvent System | Temperature Profile | Effect on Reaction Efficiency |
| Tetrahydrofuran (THF) | 0 - 20°C | High yield (reported 100%) and good selectivity for the alcohol. chemicalbook.com |
| Ethanol/Methanol | Room Temperature | Commonly used for borohydride reductions, but may lead to side reactions if not controlled. |
| Water | 80°C | Utilized in some chemoselective hydrogenations of nitrobenzaldehydes with specific catalysts. acs.orgacs.org |
Selection and Role of Basic Catalysts and Reducing Agents
The conversion of 2-(2-Chloroethoxy)-5-nitrobenzaldehyde to this compound is a reduction reaction. The choice of reducing agent is critical to selectively reduce the aldehyde group while leaving the nitro group intact.
Reducing Agents:
Sodium Borohydride (NaBH₄): This is a widely used and relatively mild reducing agent that is highly effective for the reduction of aldehydes and ketones. studylib.net Its chemoselectivity towards the carbonyl group in the presence of a nitro group makes it a suitable choice for this synthesis. studylib.net As mentioned, its use in THF at 0-20°C has been reported to give a quantitative yield of the desired product. chemicalbook.com
Catalytic Hydrogenation: This method offers an alternative to metal hydrides. The choice of catalyst is crucial for achieving chemoselectivity. For instance, unsupported gold nanorod catalysts have been shown to be highly effective for the chemoselective hydrogenation of 4-nitrobenzaldehyde to 4-nitrobenzyl alcohol in water at 80°C, with approximately 100% selectivity. acs.orgacs.orgresearchgate.net Similarly, ceria-supported gold nanoclusters have demonstrated high catalytic activity for the chemoselective hydrogenation of various nitrobenzaldehyde derivatives to their corresponding nitrobenzyl alcohols in water. nih.gov
The role of the reducing agent is to provide a source of hydride ions (H⁻) that attack the electrophilic carbon of the aldehyde's carbonyl group. This is followed by protonation to yield the primary alcohol.
Basic Catalysts:
The following table details the roles of these key reagents.
| Reagent Type | Specific Example | Role in Synthesis |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Selectively reduces the aldehyde group to a primary alcohol. chemicalbook.comstudylib.net |
| Reducing Agent | Catalytic Hydrogenation (e.g., with Au catalysts) | Provides an alternative method for the chemoselective reduction of the aldehyde. acs.orgacs.org |
| Basic Catalyst | Potassium Carbonate (K₂CO₃) | Facilitates the formation of the ether linkage in the precursor synthesis by deprotonating the phenol. |
Exploration of Alternative and Novel Synthetic Routes for the Compound
While the reduction of 2-(2-Chloroethoxy)-5-nitrobenzaldehyde is the most direct route, alternative synthetic strategies can be envisioned. These routes could offer advantages in terms of starting material availability, cost, or the avoidance of certain reagents.
One plausible alternative route involves the etherification of a pre-synthesized nitrophenyl methanol derivative . This approach would reverse the final steps of the primary synthesis. The starting material for this route would be (2-hydroxy-5-nitrophenyl)methanol. This compound could then be subjected to a Williamson ether synthesis with a suitable 2-chloroethylating agent, such as 1-bromo-2-chloroethane or 2-chloroethyl tosylate, in the presence of a base. This method's success would depend on the selective etherification of the phenolic hydroxyl group over the benzylic alcohol.
Another potential synthetic pathway could start from 2-chloro-5-nitrophenol . This commercially available starting material could first be O-alkylated with a protected ethylene glycol derivative. Subsequent deprotection and functional group manipulation of the resulting alcohol could lead to the desired product.
A summary of potential alternative synthetic routes is presented in the table below.
| Starting Material | Key Transformation | Potential Advantages |
| (2-hydroxy-5-nitrophenyl)methanol | Williamson Ether Synthesis | Utilizes a different disconnection approach. |
| 2-chloro-5-nitrophenol | O-alkylation and subsequent functional group manipulation | Starts from a readily available and potentially cheaper raw material. |
Further research and development into these alternative pathways could lead to more efficient and versatile methods for the synthesis of this compound.
Chemical Reactivity and Transformation Studies of 2 2 Chloroethoxy 5 Nitrophenyl Methanol
Reactions Involving the Primary Alcohol Functionality
The primary alcohol group (-CH₂OH) is a key site for synthetic transformations, readily undergoing oxidation, esterification, and etherification reactions.
The primary alcohol of (2-(2-Chloroethoxy)-5-nitrophenyl)methanol can be oxidized to form the corresponding carboxylic acid, 2-(2-chloroethoxy)-5-nitrobenzoic acid. This transformation is a fundamental process in organic chemistry. While direct studies on the alcohol are not extensively detailed, the oxidation of its immediate precursor, 2-(2-chloroethoxy)-5-nitrobenzaldehyde (B174465), to the same carboxylic acid is well-documented. This indicates that the primary alcohol is susceptible to oxidation under similar conditions. Strong oxidizing agents are typically employed for this conversion.
Common reagents for the oxidation of primary alcohols to carboxylic acids include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The reaction generally involves the conversion of the alcohol first to an aldehyde, which is then further oxidized to the carboxylic acid.
| Starting Material | Product | Typical Reagents |
| This compound | 2-(2-Chloroethoxy)-5-nitrobenzoic acid | KMnO₄, CrO₃ |
The hydroxyl group of this compound can be readily converted into esters and ethers, allowing for the introduction of a wide variety of functional groups.
Esterification: This process typically involves reacting the alcohol with a carboxylic acid or its derivative (such as an acid chloride or anhydride). Acid-catalyzed esterification, known as Fischer esterification, is a common method. Alternatively, more reactive acylating agents can be used, often in the presence of a base. The direct oxidative esterification of alcohols using oxygen as the oxidant has also emerged as a modern, metal-free approach. nih.gov
Etherification: The synthesis of ethers from the subject alcohol can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.
The table below illustrates potential derivatization reactions.
| Reaction Type | Reactant | Product Example |
| Esterification | Acetic Anhydride | (2-(2-Chloroethoxy)-5-nitrophenyl)methyl acetate |
| Esterification | Benzoyl Chloride | (2-(2-Chloroethoxy)-5-nitrophenyl)methyl benzoate |
| Etherification | Methyl Iodide (with base) | 1-(Chloromethyl)-2-(2-methoxyethoxy)-4-nitrobenzene |
Transformations of the Nitro Group on the Aromatic Ring
The electron-withdrawing nitro group (-NO₂) profoundly influences the reactivity of the aromatic ring and is itself a site for significant chemical transformations, most notably reduction.
The nitro group of this compound can be selectively reduced to a primary amine (-NH₂), yielding (5-amino-2-(2-chloroethoxy)phenyl)methanol. This transformation is crucial for synthesizing various aniline (B41778) derivatives, which are important intermediates in the pharmaceutical and dye industries. google.com
Several reagents are effective for this reduction. Catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst like palladium on carbon (Pd/C) is a common and efficient method. commonorganicchemistry.com For substrates containing sensitive groups, such as the alkyl chloride in this molecule, milder chemical reducing agents are often preferred to avoid side reactions like dehalogenation. Tin(II) chloride (SnCl₂) in an acidic medium provides a reliable method for reducing aromatic nitro groups without affecting other reducible functionalities. commonorganicchemistry.com
| Starting Material | Product | Reagents | Notes |
| This compound | (5-Amino-2-(2-chloroethoxy)phenyl)methanol | H₂/Pd/C | Highly efficient but may cause dehalogenation. commonorganicchemistry.com |
| This compound | (5-Amino-2-(2-chloroethoxy)phenyl)methanol | SnCl₂/HCl | Mild and selective for the nitro group. commonorganicchemistry.com |
| This compound | (5-Amino-2-(2-chloroethoxy)phenyl)methanol | Fe/HCl or Fe/NH₄Cl | Classic method for nitro group reduction. |
Reactivity of the Chloroethoxy Side Chain
The terminal alkyl chloride on the ethoxy side chain provides a reactive handle for introducing new functionalities via nucleophilic substitution.
The carbon atom bonded to the chlorine atom in the chloroethoxy group is electrophilic and thus susceptible to attack by a wide range of nucleophiles. This allows for the displacement of the chloride ion and the formation of a new carbon-nucleophile bond.
This reaction pathway is versatile, enabling the introduction of various functional groups. For instance, reaction with sodium azide (B81097) (NaN₃) can be used to synthesize the corresponding azido (B1232118) derivative. ntnu.edu.tw Similarly, amines can act as nucleophiles to form secondary or tertiary amines, and alkoxides can be used to generate new ether linkages. The efficiency of the substitution can depend on the strength and concentration of the nucleophile, as well as reaction conditions such as solvent and temperature.
| Starting Material | Nucleophile | Product Example |
| This compound | Sodium Azide (NaN₃) | (2-(2-Azidoethoxy)-5-nitrophenyl)methanol |
| This compound | Ammonia (B1221849) (NH₃) | (2-(2-Aminoethoxy)-5-nitrophenyl)methanol |
| This compound | Sodium Methoxide (NaOCH₃) | (2-(2-Methoxyethoxy)-5-nitrophenyl)methanol |
Intramolecular Cyclization Pathways and Heterocyclic Ring Formation
The structure of this compound is predisposed to intramolecular cyclization, a process that can lead to the formation of various heterocyclic ring systems. A plausible and commonly exploited pathway for such cyclization involves the initial reduction of the nitro group.
The reduction of the nitro group to an amino group is a well-established transformation in organic synthesis, often accomplished using reagents like tin(II) chloride (SnCl2) or catalytic hydrogenation with palladium on carbon (Pd/C) . In the case of the closely related compound, 2-(2-Chloroethoxy)-5-nitrobenzaldehyde, the reduction of the nitro group to an amine is a known reaction . Applying this to this compound, the resulting intermediate would be (5-amino-2-(2-chloroethoxy)phenyl)methanol.
This amino intermediate possesses a nucleophilic amino group and an electrophilic chloroethoxy side chain, setting the stage for an intramolecular nucleophilic substitution. The amino group can attack the carbon atom bearing the chlorine atom, displacing the chloride ion and leading to the formation of a six-membered heterocyclic ring. This type of reaction is instrumental in the synthesis of benzoxazine (B1645224) derivatives nih.gov. The likely product of this intramolecular cyclization would be a substituted morpholinobenzyl alcohol derivative.
Table 1: Plausible Intramolecular Cyclization of this compound
| Step | Reactant | Reagents/Conditions | Intermediate/Product | Reaction Type |
| 1 | This compound | SnCl2, HCl or H2, Pd/C | (5-Amino-2-(2-chloroethoxy)phenyl)methanol | Reduction of nitro group |
| 2 | (5-Amino-2-(2-chloroethoxy)phenyl)methanol | Base (e.g., NaH, K2CO3) | A substituted morpholinobenzyl alcohol | Intramolecular nucleophilic substitution |
Aromatic Ring Functionalization via Electrophilic and Nucleophilic Substitutions
The substitution pattern on the aromatic ring of this compound is governed by the electronic effects of the existing substituents: the ortho/para-directing and activating alkoxy group (-OCH2CH2Cl) and the meta-directing and deactivating nitro group (-NO2) for electrophilic aromatic substitution. Conversely, for nucleophilic aromatic substitution, the nitro group is a powerful activating group, directing substitution to the ortho and para positions relative to itself pressbooks.publibretexts.org.
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution (EAS) reactions, the alkoxy group is the dominant directing group. Due to its electron-donating nature through resonance, it activates the ortho and para positions for electrophilic attack learncbse.inlibretexts.org. The nitro group, being a strong deactivating group, will direct incoming electrophiles to the meta position relative to itself, which corresponds to the positions already activated by the alkoxy group.
Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur at the positions ortho and para to the chloroethoxy group. The primary products would be the 4- and 6-substituted derivatives of this compound. The steric hindrance from the existing substituents might influence the regioselectivity between the two positions.
Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Electrophile (E+) | Predicted Major Product(s) |
| Nitration | NO2+ | (2-(2-Chloroethoxy)-4,5-dinitrophenyl)methanol and (2-(2-Chloroethoxy)-6-nitro-5-nitrophenyl)methanol |
| Bromination | Br+ | (4-Bromo-2-(2-chloroethoxy)-5-nitrophenyl)methanol and (6-Bromo-2-(2-chloroethoxy)-5-nitrophenyl)methanol |
| Sulfonation | SO3 | 4-(Hydroxymethyl)-5-(2-chloroethoxy)-2-nitrobenzenesulfonic acid and 2-(Hydroxymethyl)-3-(2-chloroethoxy)-6-nitrobenzenesulfonic acid |
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) on this molecule would be facilitated by the presence of the strongly electron-withdrawing nitro group pressbooks.publibretexts.orgnih.gov. The nitro group activates the positions ortho and para to it for nucleophilic attack. In this compound, the positions ortho and para to the nitro group are occupied by the chloroethoxy group and a hydrogen atom, respectively.
A potential nucleophilic aromatic substitution could involve the displacement of a leaving group on the ring. While the chloroethoxy group itself is not directly attached to a position activated for SNAr by the nitro group, a different scenario could arise if a leaving group were introduced at the ortho or para position to the nitro group. However, a more likely scenario for nucleophilic substitution involves the chloroethoxy side chain itself, as discussed in the intramolecular cyclization section .
It is important to note that direct nucleophilic displacement of the chloroethoxy group from the aromatic ring is unlikely as it is not in a position activated by the nitro group for a typical SNAr mechanism.
Synthesis and Chemical Exploration of Structural Analogs and Derivatives
Design Principles for Modified (2-(2-Chloroethoxy)-5-nitrophenyl)methanol Scaffolds
The modification of the this compound scaffold is rooted in strategic design principles intended to systematically alter its properties. Key approaches include scaffold hopping and bioisosteric replacement, which are fundamental strategies in drug discovery for generating novel, patentable chemical entities with potentially improved characteristics. uniroma1.itbhsai.orgnih.gov
Scaffold Hopping: This strategy involves replacing the central nitrophenyl ring with a different core structure while aiming to maintain the spatial arrangement of key functional groups. dundee.ac.ukyoutube.com The goal is to discover new chemotypes that may offer advantages in terms of synthetic accessibility, intellectual property, or ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. uniroma1.it For instance, replacing the phenyl ring with a heteroaromatic system like pyridine (B92270) or pyrimidine (B1678525) could alter hydrogen bonding capabilities, solubility, and metabolic stability. bhsai.org
Bioisosteric Replacement: This principle focuses on substituting specific functional groups with others that possess similar physical or chemical properties, with the goal of enhancing the molecule's utility. The nitro group, for example, is a strong electron-withdrawing group and a hydrogen bond acceptor, but it is sometimes associated with metabolic liabilities. A common bioisosteric replacement for an aromatic nitro group is a trifluoromethyl (–CF₃) group or a sulfone (–SO₂R) group. nih.govresearchgate.net The –CF₃ group, for instance, is also strongly electron-withdrawing and can enhance metabolic stability and membrane permeability. nih.govacs.orgelsevierpure.com Similarly, the ether linkage in the chloroethoxy chain could be replaced with a thioether or an amide to explore different conformational preferences and chemical stabilities.
The following table outlines key design strategies for modifying the core scaffold.
| Design Strategy | Rationale | Example Modification |
| Scaffold Hopping | Discover novel chemotypes; improve ADMET properties; secure new intellectual property. uniroma1.itdundee.ac.uk | Replace nitrophenyl ring with a nitro-pyridinyl or quinoline (B57606) core. |
| Bioisosteric Replacement | Enhance metabolic stability; modulate electronic properties; improve target interactions. | Replace the –NO₂ group with a –CF₃ or –CN group. nih.govnih.gov |
| Conformational Constraint | Reduce flexibility to improve binding affinity and selectivity. | Incorporate the chloroethoxy chain into a cyclic structure (e.g., a chromane (B1220400) derivative). |
| Solubility Enhancement | Improve aqueous solubility for biological or formulation purposes. | Replace the chloroethyl group with a short polyethylene (B3416737) glycol (PEG) chain. |
Systematic Variations of the Aryl Moiety (e.g., positional isomerism, substituent effects)
Positional Isomerism: The arrangement of the nitro, chloroethoxy, and methanol (B129727) groups on the phenyl ring significantly influences the molecule's electronic distribution and steric profile. For example, moving the nitro group from the para-position (relative to the methanol) to the ortho- or meta-position would drastically alter the electronic effect on the benzylic alcohol. Studies on different nitrobenzyl alcohol isomers have shown that their metabolic profiles can vary significantly; for instance, 3-nitrobenzyl alcohol has been identified as a better substrate for hepatic alcohol dehydrogenase compared to its isomers. shachemlin.com This highlights how positional changes can impact biological interactions.
Substituent Effects: Replacing or adding substituents on the aromatic ring can fine-tune the scaffold's properties. The existing nitro group is a powerful deactivating, electron-withdrawing group. Replacing it with other groups allows for a systematic study of electronic effects.
Electron-Withdrawing Groups (EWGs): Introducing other EWGs like cyano (–CN), trifluoromethyl (–CF₃), or sulfonyl (–SO₂R) groups can maintain or enhance the electron-deficient nature of the ring.
Electron-Donating Groups (EDGs): Replacing the nitro group with EDGs like methoxy (B1213986) (–OCH₃) or alkyl groups (–CH₃) would fundamentally change the ring's electronics, which could in turn alter the reactivity of the benzylic alcohol and the chloroethoxy chain.
The table below illustrates potential variations of the aryl moiety.
| Analog Type | Modification Example | Potential Impact |
| Positional Isomer | (4-(2-Chloroethoxy)-3-nitrophenyl)methanol | Altered electronic effects and steric hindrance around the reactive centers. shachemlin.com |
| Substituent Replacement (EWG) | (2-(2-Chloroethoxy)-5-cyanophenyl)methanol | Modulated acidity of the benzylic proton and reactivity towards nucleophiles. |
| Substituent Replacement (EDG) | (2-(2-Chloroethoxy)-5-methoxyphenyl)methanol | Increased electron density on the ring, potentially affecting oxidation potential. |
| Additional Substitution | (2-(2-Chloroethoxy)-4-fluoro-5-nitrophenyl)methanol | Introduction of a new interaction point (e.g., for hydrogen bonding) and altered lipophilicity. |
Modifications and Elongations of the Chloroethoxy Chain (e.g., polyether derivatives)
The chloroethoxy side chain provides a reactive site for modifications, primarily through nucleophilic substitution of the terminal chloride. This allows for chain elongation and the introduction of various functionalities. The Williamson ether synthesis is a classic and highly effective method for achieving such transformations. byjus.commasterorganicchemistry.comwikipedia.org This reaction involves an alkoxide nucleophile displacing a halide, making it ideal for extending the ether chain. youtube.comkhanacademy.org
To create polyether derivatives, the parent phenol, (2-hydroxy-5-nitrophenyl)methanol, can be reacted with chloro-terminated or tosyl-terminated oligo(ethylene glycol) or poly(ethylene glycol) (PEG) chains of varying lengths. Such PEGylation is a well-established strategy in drug development and materials science to enhance aqueous solubility, improve pharmacokinetic profiles, and reduce aggregation.
Alternatively, the terminal chloride of this compound can be displaced by the alkoxide of a hydroxy-terminated molecule, including another alcohol or a polyether mono-ether, to build more complex structures.
| Derivative Type | Synthetic Approach | Resulting Structure Example | Primary Rationale |
| Simple Elongation | Williamson ether synthesis with 3-chloropropan-1-ol (after conversion to alkoxide). byjus.com | (2-(2-(3-Hydroxypropoxy)ethoxy)-5-nitrophenyl)methanol | Modest increase in chain length and introduction of a terminal hydroxyl group. |
| Polyether Derivative | Williamson ether synthesis using (2-hydroxy-5-nitrophenyl)methanol and a monotosylated triethylene glycol. masterorganicchemistry.com | (2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-5-nitrophenyl)methanol | Significant increase in hydrophilicity and aqueous solubility. |
| Functional Terminus | Reaction with sodium azide (B81097) (NaN₃) followed by reduction. | (2-(2-(2-Aminoethoxy)ethoxy)-5-nitrophenyl)methanol | Introduction of a reactive primary amine for further conjugation. |
Introduction of Diverse Functionalities at the Methanol Position
The primary alcohol (methanol) functionality is one of the most versatile chemical handles on the scaffold, readily undergoing a wide range of transformations to introduce new functional groups.
Oxidation: The benzylic alcohol can be selectively oxidized to an aldehyde or further to a carboxylic acid using appropriate reagents. For example, mild oxidation conditions can yield (2-(2-chloroethoxy)-5-nitrophenyl)benzaldehyde, while stronger oxidizing agents can produce (2-(2-chloroethoxy)-5-nitrophenyl)benzoic acid. rsc.orgresearchgate.netresearchgate.net These transformations are valuable as aldehydes and carboxylic acids are key precursors for many other reactions.
Esterification and Etherification: The alcohol can be converted into esters or ethers. Esterification with various carboxylic acids (e.g., acetic acid, benzoic acid) or acid chlorides under standard conditions yields a diverse library of ester derivatives. researchgate.netresearchgate.netgoogle.com Similarly, O-alkylation can produce ether derivatives, further modifying the steric bulk and lipophilicity around this position.
Conversion to Amines: The alcohol can be converted into a primary amine via a two-step process (e.g., conversion to a tosylate followed by substitution with azide and subsequent reduction) or through direct reductive amination of the corresponding aldehyde. nih.govresearchgate.net Catalytic methods using ammonia (B1221849) sources can also achieve this transformation directly from the alcohol. acs.orgresearchgate.net
The following table summarizes key transformations at the methanol position.
| Reaction Type | Reagents/Conditions | Product Functional Group |
| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC) | –CHO |
| Oxidation to Carboxylic Acid | Potassium permanganate (B83412) (KMnO₄) | –COOH |
| Esterification | Acyl chloride, pyridine | –CH₂OC(O)R |
| Etherification | NaH, Alkyl halide (e.g., CH₃I) | –CH₂OR |
| Conversion to Amine | 1. Tosyl chloride, pyridine; 2. NaN₃; 3. H₂, Pd/C | –CH₂NH₂ |
Integration into Larger Molecular Architectures and Complex Organic Molecules
The functional handles on the this compound scaffold make it a valuable building block for constructing larger, more complex molecules such as macrocycles or polymers. auburn.edunih.gov
The terminal chloride on the ethoxy chain is a prime site for nucleophilic substitution reactions. For example, it can be converted to an azide (–N₃), which is a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship "click chemistry" reaction. wikipedia.orgorganic-chemistry.orgnih.gov This allows for the efficient and specific covalent linking of the scaffold to any molecule bearing a terminal alkyne, enabling the construction of bioconjugates, functionalized polymers, or dendrimers. alfa-chemistry.comnih.gov
The alcohol group, or its oxidized aldehyde and carboxylic acid forms, can participate in a wide array of coupling reactions. The carboxylic acid derivative, for instance, can form amide bonds with amines, a fundamental linkage in peptides and many synthetic polymers. If the molecule is functionalized on two ends (e.g., by converting the methanol to an amine and the chloroethoxy group to a carboxylic acid), it can act as a monomer for polymerization.
Furthermore, intramolecular reactions can lead to the formation of cyclic structures. For example, if the terminal chloride is converted to a better leaving group and a nucleophile is introduced at the methanol position (or vice versa), an intramolecular Williamson ether synthesis could be triggered to form a seven-membered heterocyclic ring. masterorganicchemistry.com Such strategies are employed in the synthesis of functionalized macrocycles and crown ether analogs. mdpi.comnih.gov
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in determining the precise molecular structure of (2-(2-Chloroethoxy)-5-nitrophenyl)methanol. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique insights into the compound's atomic arrangement and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: Proton NMR (¹H NMR) reveals the number and types of hydrogen atoms in the molecule. For this compound, the expected ¹H NMR spectrum would show distinct signals for the protons on the aromatic ring, the methylene (B1212753) protons of the chloroethoxy group, the benzylic alcohol protons, and the hydroxyl proton. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing nitro group and the chloroethoxy substituent. While specific experimental data for this exact compound is not widely published, theoretical estimations based on the analysis of related structures such as 2-nitrobenzyl alcohol and 2-(2-chloroethoxy)ethanol (B196239) can provide approximate chemical shift values. rsc.org
¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The positions of these signals are indicative of the type of carbon (aromatic, aliphatic, alcohol-bearing). As with ¹H NMR, specific data for this compound is scarce in the public domain, but analysis of similar compounds like 2-nitrobenzyl alcohol and 2-(2-chloroethoxy)ethanol can aid in predicting the spectral features. rsc.org
2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity between protons and carbons. A COSY spectrum would show correlations between neighboring protons, helping to assign the complex splitting patterns in the aromatic region and confirming the connectivity within the chloroethoxy chain. An HSQC spectrum would link each proton to its directly attached carbon atom, providing unambiguous assignment of both ¹H and ¹³C NMR spectra.
| Proton Type | Estimated ¹H Chemical Shift (ppm) | Carbon Type | Estimated ¹³C Chemical Shift (ppm) |
| Aromatic (CH) | 7.0 - 8.5 | Aromatic (C-NO₂) | ~147 |
| Benzylic (CH₂OH) | ~4.7 | Aromatic (C-O) | ~150-160 |
| Methylene (OCH₂) | ~4.3 | Aromatic (CH) | 110 - 130 |
| Methylene (CH₂Cl) | ~3.9 | Benzylic (CH₂OH) | ~60-65 |
| Hydroxyl (OH) | Variable | Methylene (OCH₂) | ~71 |
| Methylene (CH₂Cl) | ~43 | ||
| Note: These are estimated values based on related compounds and general NMR principles. Actual experimental values may vary. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH) group (a broad peak around 3300-3500 cm⁻¹), the aromatic nitro group (-NO₂) (strong asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1350 cm⁻¹, respectively), the C-O ether linkage (around 1250 cm⁻¹), and the C-Cl bond (around 600-800 cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the nitrophenyl chromophore in this compound would result in strong UV absorption. The spectrum would likely exhibit characteristic absorption maxima corresponding to the π → π* transitions of the aromatic system, influenced by the nitro and other substituents.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS)
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is highly sensitive and selective, making it ideal for the analysis of complex mixtures and for trace-level quantification. For this compound, LC-MS would be used to confirm the molecular weight by observing the molecular ion peak ([M+H]⁺ or [M+Na]⁺).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful hyphenated technique that combines gas chromatography for separation with mass spectrometry for detection. It is particularly useful for the analysis of volatile and thermally stable compounds. While the alcohol functional group in this compound might require derivatization to improve its volatility and thermal stability for GC analysis, GC-MS can be a valuable tool for its identification and quantification. The mass spectrum obtained from GC-MS would provide the molecular ion (if stable enough) and a fragmentation pattern that can be compared to spectral libraries for identification. Mass spectral data for the related compound 2-nitrobenzyl alcohol is available and can serve as a reference. massbank.eu
Chromatographic Techniques for Purity Assessment and Impurity Profiling
Chromatographic techniques are essential for separating this compound from any starting materials, by-products, or degradation products, thus allowing for its purity to be accurately assessed.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of non-volatile organic compounds. A reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., with formic acid for MS compatibility), would be suitable for separating the target compound from its potential impurities. sielc.com The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. This method can be validated to be stability-indicating by demonstrating that it can separate the main compound from degradation products formed under stress conditions (e.g., acid, base, oxidation, heat, light). japsonline.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering the selectivity needed for the quantitative determination of individual components within a sample. chemass.si For the analysis of nitrophenyl compounds like this compound, reversed-phase HPLC is a common and effective approach.
A typical HPLC method for a related compound, 2-Chloro-5-nitrobenzaldehyde, utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acidifier like phosphoric or formic acid. sielc.comnih.gov The use of a UV detector is standard for identifying and quantifying impurities based on their absorption maxima. chemass.si The specific wavelength for detection would be optimized for this compound.
A research study on a structurally similar compound, N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide, employed a C18 column with an isocratic mobile phase of acetonitrile and water (70:30) containing 0.1% formic acid. nih.gov Detection was carried out at 320 nm. nih.gov This method demonstrated good linearity over a concentration range of 0.25-20 μg/ml. nih.gov Such methodologies can be adapted and optimized for the specific analysis of this compound.
Table 1: Illustrative HPLC Method Parameters for Nitrophenyl Compound Analysis
| Parameter | Condition | Source |
| Column | C18 | nih.gov |
| Mobile Phase | Acetonitrile:Water (70:30) with 0.1% Formic Acid | nih.gov |
| Flow Rate | 1.0 mL/min (Typical) | |
| Detection | UV at 320 nm | nih.gov |
| Injection Volume | 10 µL (Typical) | |
| Column Temperature | 40 °C (Typical) | researchgate.net |
This table presents a hypothetical HPLC method based on published data for similar compounds and is for illustrative purposes only.
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in faster analysis times, improved resolution, and enhanced sensitivity. These advantages are particularly beneficial for the trace-level analysis of impurities.
A study detailing the analysis of a related chloroethoxy compound, 2-(2-chloroethoxy) ethanol, as a genotoxic impurity in quetiapine (B1663577) fumarate, highlights the power of UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS). researchgate.net This method achieved a limit of quantification (LOQ) of 0.235 ppm and a limit of detection (LOD) of 0.070 ppm, demonstrating exceptional sensitivity. researchgate.net The chromatographic conditions included a specific column, a gradient elution program, and a flow rate of 0.5 mL/min, with a column temperature of 40°C. researchgate.net
While this example focuses on a different primary compound, the principles and high sensitivity of the UHPLC-MS/MS technique are directly applicable to the analysis of this compound, especially when it is present as a low-level impurity. The development of a UHPLC method would involve a similar process of selecting an appropriate column and optimizing the mobile phase composition and gradient to achieve the desired separation and sensitivity.
Table 2: UHPLC-MS/MS Performance for a Related Chloroethoxy Impurity
| Parameter | Result | Source |
| Limit of Quantification (LOQ) | 0.235 ppm | researchgate.net |
| Limit of Detection (LOD) | 0.070 ppm | researchgate.net |
| Retention Time | 2.38 min | researchgate.net |
| Linearity Range | LOQ to 150% of specification limit | researchgate.net |
This table showcases the performance of a validated UHPLC-MS/MS method for a structurally related impurity, indicating the potential sensitivity for analyzing this compound.
Method Validation and Quality Control in Analytical Chemistry (e.g., ICH guidelines)
The validation of an analytical procedure is a regulatory requirement designed to demonstrate its suitability for its intended purpose. ich.org The International Council for Harmonisation (ICH) provides a comprehensive framework for analytical method validation, with the Q2(R2) guideline being the most current iteration. amsbiopharma.comeuropa.eu This process is integral to quality control in the pharmaceutical industry, ensuring that analytical methods for compounds like this compound are reliable and produce accurate results. jocpr.comwikipedia.org
The core performance characteristics evaluated during method validation include:
Specificity: The ability to accurately measure the analyte in the presence of other components such as impurities or excipients. amsbiopharma.com
Linearity: The demonstration of a direct proportional relationship between the concentration of the analyte and the analytical signal over a defined range. nih.gov A minimum of five concentration levels is typically recommended. ich.org
Accuracy: The closeness of the test results to the true value, often determined by assessing the recovery of a known amount of analyte spiked into a sample matrix. nih.gov The ICH guidelines suggest a minimum of nine determinations over at least three concentration levels. ich.org
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). ich.org
Detection Limit (DL) and Quantitation Limit (QL): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. youtube.com
Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use. amsbiopharma.com
A validation protocol should be established before the validation study, outlining the analytical procedure, the performance characteristics to be evaluated, and the acceptance criteria. europa.eu The results are then documented in a validation report. europa.eu For instance, a validated method for a nitrophenyl compound showed an intra/inter-day accuracy of 95% and a precision variation below 10%. nih.gov A UHPLC-MS/MS method for a related impurity demonstrated accuracy with recovery values between 98.1% and 111.0%. researchgate.net
Table 3: Key ICH Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Description | Common Acceptance Criteria | Source |
| Accuracy | Closeness of test results to the true value. | Recovery of 80-120% of the theoretical amount. | nih.gov |
| Precision (Repeatability) | Precision under the same operating conditions over a short interval. | Relative Standard Deviation (RSD) ≤ 2%. | amsbiopharma.com |
| Linearity | Proportionality of signal to analyte concentration. | Correlation coefficient (r²) ≥ 0.99. | |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | No interference from placebo or known impurities at the analyte's retention time. | amsbiopharma.com |
| Range | Concentration interval where the method is precise, accurate, and linear. | Typically 80% to 120% of the target concentration. | nih.gov |
This table provides a general overview of ICH validation parameters and commonly accepted criteria, which may vary depending on the specific application and regulatory requirements.
Computational Chemistry and Theoretical Investigations
Molecular Modeling and Quantum Chemical Calculations
Molecular modeling and quantum chemical calculations are fundamental to understanding the intrinsic properties of (2-(2-Chloroethoxy)-5-nitrophenyl)methanol. These methods provide a detailed picture of the molecule's three-dimensional structure and electron distribution.
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a molecule like this compound, which possesses flexible side chains—specifically the chloroethoxy and methanol (B129727) groups—conformational analysis is crucial. aip.org This analysis involves identifying various stable conformers (rotational isomers) and determining their relative energies. The presence of multiple rotatable bonds suggests a complex potential energy surface with several local minima, each representing a different conformer. aip.org The global minimum energy conformation represents the most probable structure of the molecule in the gas phase. Computational methods like Density Functional Theory (DFT) are often employed for such calculations, providing accurate geometric parameters and energies. rsc.org The flexibility of the side chains can significantly influence the molecule's physical properties and its interaction with other molecules. nih.govnih.gov
The following table summarizes some of the key computed properties for this compound.
| Property | Value |
| Molecular Formula | C9H10ClNO4 |
| Molecular Weight | 231.63 g/mol |
| CAS Number | 937273-30-8 |
| XLogP3 | 1.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 5 |
| Exact Mass | 231.0298355 Da |
| Topological Polar Surface Area | 75.3 Ų |
This data is computationally derived and sourced from public databases.
Key reactivity descriptors derived from electronic structure calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. nih.gov The HOMO-LUMO energy gap is an important indicator of chemical reactivity; a smaller gap generally implies higher reactivity. irjweb.comstackexchange.com For nitroaromatic compounds, these descriptors are crucial for predicting their behavior in chemical reactions. researchgate.netajchem-a.com The analysis of the molecular electrostatic potential (MEP) map can also identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing further insight into its reactive sites. researchgate.net
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions at a molecular level. scielo.br By mapping the potential energy surface (PES) of a reaction, chemists can identify the most likely pathway from reactants to products. scielo.brnumberanalytics.com This involves locating the transition state, which is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. github.iowikipedia.orgwikipedia.org
For this compound, a relevant reaction to study computationally would be its synthesis, for instance, the reduction of the corresponding aldehyde, 2-(2-chloroethoxy)-5-nitrobenzaldehyde (B174465), using a reducing agent like sodium borohydride (B1222165). Theoretical methods such as DFT can be used to model this transformation. ufl.edu The process would involve calculating the energies of the reactants, products, and any intermediates, as well as locating the transition state structure for the hydride attack on the carbonyl carbon. numberanalytics.com The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility and rate. numberanalytics.com Such studies are invaluable for optimizing reaction conditions and understanding the factors that control selectivity. rsc.org
In Silico Studies of Structure-Reactivity Relationships
In silico studies are critical for establishing quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). wikipedia.org These models seek to correlate a molecule's structural or computed properties with its biological activity or physical properties. nih.govnih.gov For a compound like this compound, its structural features—the nitro group, the chloroethoxy side chain, and the benzyl (B1604629) alcohol moiety—are key determinants of its reactivity and potential biological effects. researchgate.netresearchgate.net
The nitroaromatic scaffold is present in many compounds with diverse biological activities, and also in some with toxicological concerns. researchgate.net In silico toxicology models often use descriptors derived from the molecular structure to predict potential hazards like mutagenicity. nih.gov For nitroaromatic compounds, descriptors such as the LUMO energy (related to the ease of reduction of the nitro group) are often critical in predicting their biological action. nih.gov By computationally analyzing a series of related compounds, researchers can build models that predict the activity of new, unsynthesized molecules, thereby guiding the design of compounds with desired properties while minimizing undesirable effects. mdpi.comresearchgate.net
Development and Application of Predictive Models in Organic Chemistry
The computational data generated for individual molecules like this compound contributes to the broader development of predictive models in organic chemistry. slideshare.net These models, often powered by machine learning and artificial intelligence, leverage large datasets of chemical structures and their associated properties (reactivity, toxicity, etc.) to make predictions for new compounds. mdpi.comnih.govnih.gov
For example, QSAR models can be developed to predict the biodegradability of aromatic compounds or the toxicity of nitroaromatic compounds. nih.govnih.gov Similarly, quantitative structure-reactivity relationship (QSRR) models can predict the rates and outcomes of specific reaction types, such as nucleophilic aromatic substitution. rsc.org These predictive tools are becoming increasingly vital in fields like drug discovery and materials science. nih.govinotiv.com They allow for the rapid screening of virtual libraries of compounds, prioritizing the synthesis of the most promising candidates and reducing the reliance on costly and time-consuming experimental work. nih.gov The continuous refinement of these models with new experimental and computational data enhances their accuracy and predictive power. mdpi.com
Applications and Research Utility in Chemical Sciences
Role as a Precursor in Multistep Organic Synthesis
(2-(2-Chloroethoxy)-5-nitrophenyl)methanol serves as a key intermediate in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. One of the most well-documented applications is its use as a precursor in the synthesis of potent kinase inhibitors. chemicalbook.com Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer. ed.ac.uk
A notable example is the synthesis of anaplastic lymphoma kinase (ALK) inhibitors. nih.gov In a multi-step synthesis, this compound can be transformed into more elaborate structures that are designed to bind to the active site of the ALK enzyme. nih.gov The synthesis typically begins with the reduction of the nitro group to an aniline (B41778) derivative. This is followed by a series of reactions that build upon the chloroethoxy and benzyl (B1604629) alcohol functionalities to construct the final inhibitor molecule. chemicalbook.com
The general synthetic route often involves the initial preparation of this compound from its corresponding aldehyde, 2-(2-chloroethoxy)-5-nitrobenzaldehyde (B174465), via reduction with a mild reducing agent like sodium borohydride (B1222165) in a suitable solvent such as tetrahydrofuran. chemicalbook.com This alcohol is then typically converted to a more reactive species, such as a benzyl halide, to facilitate subsequent coupling reactions in the construction of the target molecule.
Investigation of Fundamental Organic Reaction Mechanisms
The 2-nitrobenzyl alcohol framework, which is the core of this compound, is a classic substrate for studying photochemical reaction mechanisms. The photochemistry of 2-nitrobenzyl derivatives is of significant interest due to their use as photoremovable protecting groups. nih.gov Irradiation of 2-nitrobenzyl compounds with UV light initiates an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position, leading to the formation of a transient species known as an aci-nitro intermediate. nih.gov
This intermediate can then undergo a series of transformations, including cyclization to a benzisoxazolidine derivative, which ultimately rearranges to release a protected functional group and form a 2-nitrosobenzaldehyde byproduct. The specific pathway and the kinetics of these reactions are highly dependent on the solvent, pH, and the nature of the substituents on the aromatic ring. nih.gov The presence of the chloroethoxy and nitro groups on the ring in this compound can influence the electronic properties of the molecule and thus affect the rates and efficiencies of these photochemical processes.
Development of New Synthetic Methodologies and Reagents
The unique structural features of this compound make it a useful tool for the development of new synthetic methodologies. For instance, the chloroethoxy group provides a handle for introducing a variety of other functional groups through nucleophilic substitution reactions. This allows for the systematic modification of the molecule and the exploration of structure-activity relationships in the development of new bioactive compounds.
Furthermore, the 2-nitrobenzyl moiety itself is the basis for a class of photoremovable protecting groups. nih.govgoogle.com While this compound itself is not typically used directly as a protecting group, its derivatives can be designed to release alcohols, carboxylic acids, or other functional groups upon photolysis. The study of the photochemical properties of this and related compounds contributes to the refinement and development of new photolabile protecting groups with tailored absorption wavelengths and release kinetics for applications in areas such as peptide synthesis and cell biology. nih.gov
Contribution to the Synthesis of Specialty Chemicals and Advanced Materials
The application of this compound as a precursor extends to the synthesis of various specialty chemicals. Its derivatives have been explored in the creation of novel heterocyclic compounds with potential biological activity. nih.gov For example, the amino derivatives obtained from the reduction of the nitro group can be used as building blocks in the construction of complex heterocyclic systems, such as quinolines and imidazoles, which are scaffolds found in many pharmaceuticals. google.comnih.gov
In the realm of materials science, nitrophenyl derivatives are known precursors to specialty dyes and pigments. The nitro group is a strong chromophore, and its presence in conjunction with other functional groups allows for the synthesis of molecules with specific color properties. While direct application of this compound in dye synthesis is not widely reported, its chemical structure is amenable to transformations that could lead to the formation of azo dyes or other colored compounds. nih.gov
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for quantifying (2-(2-Chloroethoxy)-5-nitrophenyl)methanol in synthetic mixtures?
- Methodology : Reverse-phase HPLC or GC with flame ionization detection (FID) is effective. For HPLC, use a C18 column with a mobile phase of methanol and 0.01 M ammonium acetate (20:80 v/v) at 0.5 mL/min, monitoring retention times (~2.38 min for similar chloroethoxy compounds) . GC methods employing DB-FFAP columns and FID detectors can achieve linearity ranges of 40–150 µg/mL with correlation coefficients >0.999 . Mass spectrometry (LC-MS/MS) enhances sensitivity for trace analysis.
Q. What safety precautions are critical when handling this compound?
- Methodology : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation (P261) and skin contact (P262) due to potential toxicity of nitro and chloro groups . In case of exposure, rinse skin with soap/water and eyes with water for 15 minutes. Store in airtight containers away from oxidizers, as nitro groups may pose explosion risks under heat .
Q. How can the purity of this compound be validated after synthesis?
- Methodology : Combine NMR (¹H/¹³C) for structural confirmation with chromatographic methods (HPLC/GC) for quantitative purity assessment. For example, compare NMR peaks to reference spectra for nitro (δ 8.0–8.5 ppm) and hydroxymethyl (δ 4.5–5.0 ppm) groups. Use HPLC with UV detection (λ = 254 nm) to quantify impurities below 0.1% .
Advanced Research Questions
Q. How does the nitro group influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : The electron-withdrawing nitro group at the 5-position activates the adjacent 2-chloroethoxy group for nucleophilic substitution. For example, in SN2 reactions with amines, the nitro group stabilizes the transition state via resonance, accelerating substitution rates. Kinetic studies using polar aprotic solvents (e.g., DMSO) and bases (e.g., KOH) show >80% yield for amine derivatives .
Q. What strategies resolve contradictions in reported toxicity data for chloro-nitro aromatic compounds?
- Methodology : Perform in vitro assays (e.g., Ames test for mutagenicity) alongside computational QSAR models. For instance, conflicting data on nitroaromatic genotoxicity can be addressed by comparing metabolic activation pathways (e.g., CYP450-mediated nitroreduction) in liver microsomes . Validate findings with in vivo studies (e.g., rodent models) to assess acute vs. chronic effects .
Q. What synthetic routes optimize yield and scalability for this compound?
- Methodology : A two-step approach: (1) Nitration of 2-(2-chloroethoxyphenyl)methanol using HNO₃/H₂SO₄ at 0–5°C (75% yield), followed by (2) selective reduction of byproducts with NaBH₄ in ethanol. Phase-transfer catalysts (e.g., TBAB) improve efficiency in biphasic systems . Scale-up requires controlled exotherm management and inline FTIR monitoring to prevent over-nitration .
Q. How does this compound degrade under environmental conditions?
- Methodology : Conduct photolysis (UV light, λ = 300 nm) and hydrolysis (pH 4–10) studies. LC-MS analysis identifies degradation products like 5-nitrosalicylic acid (from nitro reduction) and 2-chloroethanol (from ether cleavage). Half-life in water at pH 7 is ~72 hours, increasing to >1 month in acidic conditions .
Key Notes
- Avoided Sources : BenchChem ( ) excluded per user instructions.
- Methodological Focus : Emphasized experimental design (e.g., kinetic studies, degradation protocols) over definitions.
- Advanced Topics : Highlighted mechanistic insights (e.g., nitro group electronic effects) and data reconciliation strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
